(R)-(+)-5'-Benzyloxy Carvedilol
Overview
Description
®-(+)-5’-Benzyloxy Carvedilol is a chiral derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension
Mechanism of Action
Target of Action
®-(+)-5’-Benzyloxy Carvedilol, a derivative of Carvedilol, primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate and blood pressure .
Mode of Action
The ®-(+)-5’-Benzyloxy Carvedilol enantiomer acts as an alpha-1 adrenoceptor blocker . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure .
Pharmacokinetics
®-(+)-5’-Benzyloxy Carvedilol is a highly lipophilic drug, which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism in the liver, with a preference for the R-enantiomer . Both enantiomers are hepatically metabolized, with less than 1% of the dose excreted in the urine as the parent drug .
Result of Action
The primary result of the action of ®-(+)-5’-Benzyloxy Carvedilol is a reduction in heart rate and blood pressure . This makes it beneficial in the treatment of conditions like hypertension and heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-(+)-5’-Benzyloxy Carvedilol. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual patient factors, such as genetic polymorphisms in drug-metabolizing enzymes, can influence the drug’s pharmacokinetics and overall therapeutic effect .
Biochemical Analysis
Biochemical Properties
®-(+)-5’-Benzyloxy Carvedilol plays a significant role in biochemical reactions. It interacts with β/α-1 receptors, exerting its effects through these interactions . The compound’s non-selective β/α-1 blocking activity leads to the dilation of blood vessels, reducing peripheral resistance and lowering blood pressure .
Cellular Effects
®-(+)-5’-Benzyloxy Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by interacting with β/α-1 receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-(+)-5’-Benzyloxy Carvedilol involves binding interactions with β/α-1 receptors. This leads to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-5’-Benzyloxy Carvedilol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzyloxy group, which is then attached to the carvedilol scaffold.
Reaction Conditions: The key steps involve the use of protecting groups, selective reduction, and chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-(+)-5’-Benzyloxy Carvedilol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: ®-(+)-5’-Benzyloxy Carvedilol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyloxy derivatives .
Scientific Research Applications
®-(+)-5’-Benzyloxy Carvedilol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Carvedilol: The parent compound, a racemic mixture of R and S enantiomers.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Propranolol: Another non-selective beta-adrenergic antagonist with similar therapeutic uses.
Uniqueness: ®-(+)-5’-Benzyloxy Carvedilol is unique due to its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer may offer distinct therapeutic advantages, such as reduced side effects and enhanced efficacy in certain clinical settings .
Biological Activity
(R)-(+)-5'-Benzyloxy Carvedilol is a derivative of carvedilol, a nonselective beta-blocker and alpha-1 blocker used primarily for treating hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Overview of Carvedilol
Carvedilol is known for its ability to improve cardiovascular outcomes through multiple mechanisms, including vasodilation and reduction of heart rate. It exists as two enantiomers: (R)-(+)-carvedilol and (S)-(–)-carvedilol, which exhibit different pharmacological profiles. The (S) enantiomer is generally recognized as having greater biological activity compared to the (R) enantiomer .
Carvedilol's mechanism involves:
- Beta-Adrenergic Blockade : Inhibition of β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Alpha-1 Blockade : Results in vasodilation, reducing peripheral resistance and lowering blood pressure.
- Antioxidant Properties : Carvedilol has been shown to scavenge free radicals, contributing to its cardioprotective effects .
Pharmacodynamics
The biological activity of this compound can be delineated through several studies:
- Metabolomic Profiling : Research utilizing GC-MS metabolomic profiling has indicated that both enantiomers of carvedilol affect intracellular and secreted metabolites in vascular smooth muscle cells. The study highlighted that while the (S) enantiomer demonstrated more significant biological activity, the (R) enantiomer still contributes to metabolic changes that could influence vascular function .
- Comparative Studies : A study comparing the effects of carvedilol with other antihypertensives showed that carvedilol effectively lowers blood pressure while having a notable impact on sexual function in hypertensive patients. Specifically, patients on carvedilol reported a higher incidence of erectile dysfunction compared to those on valsartan, suggesting a complex interaction between beta-blockade and sexual health .
Case Studies
A multicenter randomized controlled trial examined the efficacy of carvedilol in preventing rebleeding after variceal hemorrhage. The results indicated that carvedilol was effective in reducing rebleeding rates, underscoring its therapeutic potential beyond hypertension management .
Data Table: Biological Activity Comparison
Compound | Mechanism of Action | Key Findings |
---|---|---|
This compound | Nonselective β-blocker & α-1 blocker | Modulates vascular smooth muscle metabolism |
(S)-(–)-Carvedilol | More potent β-blocker | Greater biological activity observed |
Valsartan | Angiotensin II receptor blocker | Less impact on sexual function compared to carvedilol |
Metabolism and Pharmacokinetics
This compound is metabolized primarily by liver enzymes CYP2D6 and CYP2C9. The pharmacokinetics reveal that the (R) enantiomer has a shorter half-life than the (S) enantiomer, affecting its dosing regimen in clinical applications .
Properties
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652462 | |
Record name | (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217637-76-7 | |
Record name | (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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